N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 332408-14-7
VCID: VC0402853
InChI: InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)16(22)19-18-21-20-17(25-18)13-8-9-14(23-2)15(10-13)24-3/h4-10H,1-3H3,(H,19,21,22)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4g/mol

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

CAS No.: 332408-14-7

Main Products

VCID: VC0402853

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4g/mol

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide - 332408-14-7

CAS No. 332408-14-7
Product Name N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Molecular Formula C18H17N3O3S
Molecular Weight 355.4g/mol
IUPAC Name N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)16(22)19-18-21-20-17(25-18)13-8-9-14(23-2)15(10-13)24-3/h4-10H,1-3H3,(H,19,21,22)
Standard InChIKey CYHXBIMMXCXSKZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)OC)OC
PubChem Compound 1103115
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator